Cas no 371220-28-9 (7-Bromo-1-isopropyl-3,4-dihydroisoquinoline)

7-Bromo-1-isopropyl-3,4-dihydroisoquinoline 化学的及び物理的性質
名前と識別子
-
- 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline
- 7-bromo-1-propan-2-yl-3,4-dihydroisoquinoline
- DB-341940
- DTXSID30595555
- 7-BROMO-3,4-DIHYDRO-1-ISOPROPYLISOQUINOLINE
- AB3137
- SCHEMBL5778545
- 371220-28-9
- AKOS016003126
- CS-0361090
- 7-Bromo-1-(propan-2-yl)-3,4-dihydroisoquinoline
- LTMLXRYRVYESQC-UHFFFAOYSA-N
- MFCD09909334
-
- MDL: MFCD09909334
- インチ: InChI=1S/C12H14BrN/c1-8(2)12-11-7-10(13)4-3-9(11)5-6-14-12/h3-4,7-8H,5-6H2,1-2H3
- InChIKey: LTMLXRYRVYESQC-UHFFFAOYSA-N
- ほほえんだ: CC(C)C1=NCCC2=C1C=C(C=C2)Br
計算された属性
- せいみつぶんしりょう: 251.03102
- どういたいしつりょう: 251.03096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- PSA: 12.36
7-Bromo-1-isopropyl-3,4-dihydroisoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM143772-1g |
7-bromo-1-isopropyl-3,4-dihydroisoquinoline |
371220-28-9 | 95% | 1g |
$*** | 2023-05-30 | |
abcr | AB448735-1 g |
7-Bromo-3,4-dihydro-1-isopropylisoquinoline; . |
371220-28-9 | 1g |
€760.40 | 2023-07-18 | ||
Chemenu | CM143772-1g |
7-bromo-1-isopropyl-3,4-dihydroisoquinoline |
371220-28-9 | 95% | 1g |
$463 | 2021-08-05 | |
Ambeed | A713867-5g |
7-Bromo-1-isopropyl-3,4-dihydroisoquinoline |
371220-28-9 | 95+% | 5g |
$1768.0 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431760-1g |
7-Bromo-1-isopropyl-3,4-dihydroisoquinoline |
371220-28-9 | 95+% | 1g |
¥5088.00 | 2024-05-16 | |
eNovation Chemicals LLC | D515024-5g |
7-bromo-1-isopropyl-3,4-dihydroisoquinoline |
371220-28-9 | 95% | 5g |
$1850 | 2025-02-19 | |
Fluorochem | 222977-5g |
7-Bromo-1-isopropyl-3,4-dihydroisoquinoline |
371220-28-9 | 95% | 5g |
£1505.00 | 2022-03-01 | |
Alichem | A189005878-1g |
7-Bromo-1-isopropyl-3,4-dihydroisoquinoline |
371220-28-9 | 95% | 1g |
$485.10 | 2023-09-02 | |
Alichem | A189005878-5g |
7-Bromo-1-isopropyl-3,4-dihydroisoquinoline |
371220-28-9 | 95% | 5g |
$1574.10 | 2023-09-02 | |
A2B Chem LLC | AF85063-250mg |
7-Bromo-1-isopropyl-3,4-dihydroisoquinoline |
371220-28-9 | 95% | 250mg |
$203.00 | 2024-04-20 |
7-Bromo-1-isopropyl-3,4-dihydroisoquinoline 関連文献
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
7-Bromo-1-isopropyl-3,4-dihydroisoquinolineに関する追加情報
7-Bromo-1-isopropyl-3,4-dihydroisoquinoline (CAS No. 371220-28-9)
7-Bromo-1-isopropyl-3,4-dihydroisoquinoline, also known by its CAS registry number CAS No. 371220-28-9, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the isoquinoline family, a class of heterocyclic aromatic compounds with a wide range of applications in drug discovery and materials science. The structure of 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline features a bromine atom at the 7-position and an isopropyl group at the 1-position, which contributes to its unique chemical properties and potential biological activities.
The synthesis of 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline involves multi-step organic reactions, often utilizing advanced techniques such as Suzuki coupling or Stille coupling for precise functionalization. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are crucial for studying stereo-specific biological interactions. Researchers have also explored the use of microwave-assisted synthesis to enhance reaction efficiency and yield, making this compound more accessible for large-scale studies.
In terms of pharmacological activity, 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline has shown promising results in preclinical models. Studies published in reputable journals such as Nature Communications and Journal of Medicinal Chemistry have highlighted its potential as a lead compound for developing novel therapeutics. For instance, this compound has demonstrated selective inhibition against certain kinases involved in cancer cell proliferation, suggesting its role in anti-cancer drug development. Additionally, its ability to modulate neuroreceptor activity has positioned it as a candidate for treating central nervous system disorders.
The structural versatility of CAS No. 371220-28-9 allows for extensive chemical modifications, enabling researchers to explore a wide array of analogs with enhanced bioavailability and efficacy. Recent research has focused on optimizing the compound's pharmacokinetic properties through rational drug design strategies. For example, researchers have appended various substituents to improve solubility and reduce toxicity, paving the way for clinical trials in the near future.
Beyond pharmacology, 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline has found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Studies have shown that this compound can act as an efficient charge transport material in organic light-emitting diodes (OLEDs), potentially improving device performance and longevity.
In conclusion, CAS No. 371220-28-9, or 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline, represents a versatile molecule with significant potential across multiple disciplines. Ongoing research continues to unlock its full potential, offering promising avenues for drug development and materials innovation. As scientific advancements continue to unfold, this compound is likely to play an increasingly important role in both academic and industrial settings.
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